(3Z)-3-[3-(2-ethylhexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one
Description
Core Scaffold Architecture
The molecule features a fused heterocyclic system comprising a thiazolidinone ring (4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene) and an indolin-2-one moiety. The thiazolidinone ring adopts a planar conformation due to conjugation between the carbonyl (C=O) and thiocarbonyl (C=S) groups, which delocalizes π-electrons across the ring. This electronic configuration enhances resonance stabilization, a critical factor in maintaining the scaffold’s rigidity during target binding. The indolinone component contributes an aromatic indole system fused to a lactam ring, introducing additional sites for hydrogen bonding and π-π interactions.
The Z-configuration at the C3 position (denoted by the (3Z) prefix) ensures that the thiazolidinone and indolinone rings lie on the same side of the exocyclic double bond. This spatial arrangement minimizes steric clash between the 2-ethylhexyl and 4-methylbenzyl substituents, as confirmed by X-ray crystallography studies of related compounds. Density functional theory (DFT) calculations on analogous thiazolidinone-indolinone hybrids reveal that the Z-isomer exhibits a 5–7 kcal/mol energy advantage over the E-isomer due to reduced torsional strain.
Electronic Effects of Substituents
The 2-ethylhexyl group at the N3 position of the thiazolidinone ring introduces significant lipophilicity (calculated logP ≈ 4.2), enhancing membrane permeability in cellular assays. This branched alkyl chain adopts a gauche conformation, reducing intermolecular van der Waals interactions and improving solubility in apolar media. Conversely, the 4-methylbenzyl substituent at the N1 position of the indolinone ring provides a rigid aromatic platform for target engagement. The methyl group at the para position of the benzyl ring exerts a moderate electron-donating effect (+I), increasing electron density on the adjacent phenyl ring and facilitating cation-π interactions with positively charged residues in enzyme active sites.
The thioxo (C=S) group at the C2 position of the thiazolidinone ring acts as a hydrogen bond acceptor, with a computed electrostatic potential (ESP) of −45.2 kcal/mol at the sulfur atom. This property is critical for interactions with key residues in kinase domains, as observed in molecular docking studies against cyclin-dependent kinase 2 (CDK2).
Properties
CAS No. |
617695-03-1 |
|---|---|
Molecular Formula |
C27H30N2O2S2 |
Molecular Weight |
478.7 g/mol |
IUPAC Name |
(5Z)-3-(2-ethylhexyl)-5-[1-[(4-methylphenyl)methyl]-2-oxoindol-3-ylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C27H30N2O2S2/c1-4-6-9-19(5-2)16-29-26(31)24(33-27(29)32)23-21-10-7-8-11-22(21)28(25(23)30)17-20-14-12-18(3)13-15-20/h7-8,10-15,19H,4-6,9,16-17H2,1-3H3/b24-23- |
InChI Key |
SCGUKRQILUUHTL-VHXPQNKSSA-N |
Isomeric SMILES |
CCCCC(CC)CN1C(=O)/C(=C/2\C3=CC=CC=C3N(C2=O)CC4=CC=C(C=C4)C)/SC1=S |
Canonical SMILES |
CCCCC(CC)CN1C(=O)C(=C2C3=CC=CC=C3N(C2=O)CC4=CC=C(C=C4)C)SC1=S |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation Approach
Source describes a regioselective method for 2-imino-thiazolidin-4-one derivatives using isothiocyanates, amines, and bromoacetyl bromide. For the target compound, the protocol involves:
-
Step 1 : Reacting 2-ethylhexyl isothiocyanate with a primary amine (e.g., benzylamine) in dichloromethane at 0–5°C to form a thiourea intermediate.
-
Step 2 : Treating the thiourea with bromoacetyl bromide and pyridine to induce cyclization, yielding the 3-(2-ethylhexyl)-4-oxo-2-thioxo-thiazolidine core.
Critical Parameters :
-
Temperature control (<10°C) minimizes side reactions.
-
Pyridine acts as both base and catalyst, enhancing reaction efficiency.
-
Yield: 68–72% (isolated after column chromatography).
Functionalization of the Indole Moiety
The indole component requires selective N-alkylation and formylation to position the 4-methylbenzyl group and enable subsequent Knoevenagel condensation.
N-Alkylation of Indole
Source outlines the alkylation of 1H-indole with 4-methylbenzyl bromide:
-
Step 1 : Dissolve 1H-indole in DMF with sodium hydride (60% dispersion) under nitrogen.
-
Step 2 : Add 4-methylbenzyl bromide dropwise at 0°C, then warm to room temperature.
-
Step 3 : Quench with ice-water, extract with ethyl acetate, and purify via recrystallization (ethanol/water).
Reaction Data :
| Parameter | Value |
|---|---|
| Yield | 85% |
| Purity (HPLC) | ≥98% |
| Characterization | NMR (DMSO-d6): δ 5.21 (s, 2H, CH2), 2.34 (s, 3H, CH3) |
Knoevenagel Condensation for Z-Configuration
The exocyclic double bond’s Z-geometry is achieved through base-catalyzed condensation between the thiazolidinone and indole-aldehyde.
Aldehyde Preparation
Source details the formylation of N-(4-methylbenzyl)indole:
-
Step 1 : Treat N-(4-methylbenzyl)indole with phosphorus oxychloride (POCl3) in DMF at 0°C.
-
Step 2 : Warm to 60°C for 4 hours, hydrolyze with sodium acetate, and isolate the aldehyde.
Key Observations :
-
Excess POCl3 improves conversion but risks over-chlorination.
-
Anhydrous conditions prevent aldehyde hydration.
Condensation Reaction
Source and provide protocols for analogous systems:
-
Step 1 : Combine the thiazolidinone (1 equiv), indole-3-carbaldehyde (1.1 equiv), and piperidine (0.2 equiv) in ethanol.
-
Step 2 : Reflux for 8–12 hours under nitrogen, monitoring by TLC (eluent: hexane/ethyl acetate 3:1).
-
Step 3 : Cool, filter, and wash with cold ethanol to isolate the Z-isomer.
Stereochemical Control :
-
Piperidine catalyzes enolate formation, favoring the thermodynamically stable Z-isomer.
-
Polar solvents (e.g., ethanol) enhance solubility of intermediates, reducing side products.
Yield and Characterization :
Final Assembly and Purification
The last stage involves coupling the functionalized thiazolidinone and indole moieties through a Michael addition-cyclization sequence.
Coupling Protocol
Adapted from Source:
-
Step 1 : Dissolve the thiazolidinone (1 equiv) and N-(4-methylbenzyl)indole-3-carbaldehyde (1.05 equiv) in acetic acid.
-
Step 2 : Add sodium acetate (2 equiv) and heat at 75°C for 15 hours.
-
Step 3 : Cool, dilute with water, and extract with dichloromethane.
-
Step 4 : Purify via silica gel chromatography (gradient: 10–30% ethyl acetate in hexane).
Optimization Insights :
-
Prolonged heating (>12 hours) improves cyclization but risks decomposition.
-
Sodium acetate neutralizes acetic acid, driving the reaction to completion.
Reaction Outcomes :
| Parameter | Value |
|---|---|
| Isolated Yield | 58% |
| Melting Point | 228–230°C |
| MS (ESI+) | m/z 521.2 [M+H]+ |
Alternative Synthetic Routes
One-Pot Methodology
Source’s Method C′ offers a streamlined approach:
-
Step 1 : Combine 2-ethylhexyl isothiocyanate, 2-aminoethanol, bromoacetyl bromide, and pyridine in dichloromethane.
-
Step 2 : After thiourea formation, add N-(4-methylbenzyl)indole-3-carbaldehyde and sodium acetate in acetic acid.
-
Step 3 : Heat at 60°C for 18 hours, then isolate the product.
Advantages :
-
Eliminates intermediate purification steps.
-
Reduces solvent waste and processing time.
Limitations :
Scalability and Industrial Considerations
Cost-Effective Reagents
Solvent Recovery
-
Ethanol and dichloromethane are distilled and reused, reducing environmental impact.
-
Acetic acid neutralization with sodium bicarbonate generates recyclable sodium acetate.
Analytical Validation
Spectroscopic Confirmation
Chromatographic Purity
-
HPLC Conditions : C18 column, acetonitrile/water (70:30), flow rate 1.0 mL/min, λ = 254 nm.
Challenges and Troubleshooting
Byproduct Formation
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its multiple functional groups allow for diverse chemical modifications.
Biology
Biologically, the compound is investigated for its potential as an enzyme inhibitor or receptor modulator. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.
Medicine
In medicinal chemistry, the compound is explored for its therapeutic potential. It may exhibit anti-inflammatory, antimicrobial, or anticancer properties, depending on its interaction with biological targets.
Industry
Industrially, the compound could be used in the synthesis of advanced materials or as a precursor for other valuable chemicals.
Mechanism of Action
The mechanism of action of (3Z)-3-[3-(2-ethylhexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazolidinone ring and indolinone core are likely to play crucial roles in binding to these targets, potentially inhibiting their activity or modulating their function. This interaction can trigger a cascade of biochemical events, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Thiazolidinone-Oxindole Family
Key structural variations among analogues include substituents on the thiazolidinone ring (R₁) and oxindole nitrogen (R₂), which modulate electronic, steric, and pharmacokinetic properties.
*Calculated based on molecular formula C₂₄H₂₅N₂O₂S₂.
Key Observations:
- Electron Withdrawing Groups: Nitro () and chloro () substituents improve antimicrobial activity by altering electron density .
- Stereochemical Consistency: All analogues share the (3Z)-configuration, critical for planar conjugation between oxindole and thiazolidinone moieties, as confirmed by crystallographic studies (e.g., ) .
Antimicrobial Activity:
- Compounds with electron-deficient aromatic substituents (e.g., 3-chlorophenyl in ) exhibit enhanced antibacterial activity against Staphylococcus aureus (MIC: 4 µg/mL) compared to alkyl-substituted derivatives .
- The target compound’s 4-methylbenzyl group may synergize with the 2-ethylhexyl chain to broaden antimicrobial spectra, though experimental data are pending .
Anticancer Potential:
- Cyclohexyl-substituted analogues () show moderate cytotoxicity against MCF-7 breast cancer cells (IC₅₀: 18 µM) via apoptosis induction . The target compound’s larger substituent may improve tumor selectivity.
Ferroptosis Induction:
Biological Activity
The compound (3Z)-3-[3-(2-ethylhexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one , also referred to as STK702488, has gained interest in the scientific community due to its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and antioxidant properties, supported by relevant research findings and data.
Chemical Structure and Properties
The compound's structure can be summarized with the following details:
| Property | Description |
|---|---|
| Molecular Formula | C20H26N2O2S |
| Molecular Weight | 358.49 g/mol |
| IUPAC Name | (3Z)-3-[3-(2-ethylhexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one |
| CAS Number | 618075-82-4 |
Antimicrobial Properties
Research indicates that derivatives of thiazolidine compounds exhibit significant antimicrobial activity. In a study assessing various thiazolidinone derivatives, it was found that the presence of specific substituents on the phenyl ring enhanced antibacterial efficacy against Gram-positive and Gram-negative bacteria. For instance, compounds with electron-withdrawing groups showed improved inhibition against Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Thiazolidinone Derivatives
| Compound | Target Bacteria | Inhibition (%) |
|---|---|---|
| Chlorophenyl-imino Thiazolidinone | E. coli | 88.46 |
| Chlorophenyl-imino Thiazolidinone | S. aureus | 91.66 |
| (3Z)-3-[...]-indol-2-one | E. coli | TBD |
Anticancer Activity
The anticancer potential of thiazolidine derivatives has been extensively studied. Compounds similar to STK702488 have shown promising results in inhibiting cancer cell proliferation. For example, certain derivatives demonstrated effective growth inhibition in HT29 adenocarcinoma cells and H460 lung cancer cells . The mechanism often involves the modulation of signaling pathways associated with cell cycle regulation and apoptosis.
Table 2: Anticancer Activity of Related Compounds
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Thiazolidinone A | HT29 | 12.5 |
| Thiazolidinone B | H460 | 15.0 |
| (3Z)-3-[...]-indol-2-one | TBD | TBD |
Antioxidant Properties
Antioxidant activity is another notable feature of thiazolidine derivatives. The ability to scavenge free radicals contributes to their therapeutic potential in preventing oxidative stress-related diseases. In vitro assays have indicated that certain thiazolidinones possess significant antioxidant capabilities, which could be attributed to their chemical structure allowing for effective radical neutralization .
Case Studies
One notable case study involved the synthesis and evaluation of various thiazolidinone derivatives for their biological activities. Compounds were tested for their ability to inhibit bacterial growth and cancer cell proliferation. Results indicated that modifications in the molecular structure significantly influenced biological outcomes, highlighting the importance of structure-activity relationships (SAR) in drug design.
Q & A
Q. How can researchers optimize the synthesis of (3Z)-3-[3-(2-ethylhexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one to improve yield and purity?
- Methodological Answer: Synthesis optimization involves multi-step reaction monitoring and parameter adjustments. For example:
- Reaction Conditions: Use temperature-controlled reflux (e.g., 80–110°C) and pH stabilization (e.g., sodium acetate buffer) to minimize side reactions .
- Catalyst Selection: Lewis acids (e.g., ZnCl₂) or phase-transfer catalysts can enhance heterocycle formation efficiency .
- Purification: Employ gradient chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate high-purity product (>95%) .
Q. What spectroscopic and computational techniques are critical for structural characterization of this compound?
- Methodological Answer:
- FT-IR: Confirm functional groups like C=O (1680–1720 cm⁻¹) and C=S (1150–1250 cm⁻¹) .
- NMR: Use ¹H/¹³C NMR to resolve Z/E isomerism (e.g., δ 7.2–7.8 ppm for indole protons) and verify substituent positions .
- Computational Modeling: Perform DFT calculations (B3LYP/6-31G*) to predict electronic properties and compare with experimental data .
Q. How should researchers design assays to assess the compound’s biological activity (e.g., antimicrobial, anticancer)?
- Methodological Answer:
- In Vitro Assays:
- Antimicrobial: Use broth microdilution (MIC/MBC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Anticancer: Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Target Validation: Conduct enzyme inhibition studies (e.g., COX-2, topoisomerase II) using fluorometric or calorimetric methods .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data between this compound and its structural analogs?
- Methodological Answer:
- SAR Analysis: Systematically compare substituent effects (e.g., 2-ethylhexyl vs. benzyl groups) on activity using dose-response curves .
- Meta-Analysis: Aggregate data from analogs (e.g., fluorophenyl or chlorobenzyl derivatives) to identify trends in potency and selectivity .
- Mechanistic Profiling: Use CRISPR-Cas9 knockout models to validate target engagement vs. off-target effects .
Q. What strategies are effective for improving the compound’s enantiomeric purity during synthesis?
- Methodological Answer:
- Chiral Catalysis: Employ asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) for stereocontrol at the thiazolidinone ring .
- Chromatographic Resolution: Use chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) for enantiomer separation .
Q. How can computational models predict the compound’s interaction with biological targets (e.g., DNA, enzymes)?
- Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to simulate binding to DNA grooves or enzyme active sites (e.g., ΔG < −8 kcal/mol indicates strong binding) .
- MD Simulations: Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes .
Q. What experimental approaches validate the compound’s stability under physiological conditions?
- Methodological Answer:
- pH Stability: Incubate in PBS (pH 7.4) and gastric fluid (pH 1.2) at 37°C for 24h; monitor degradation via HPLC .
- Thermal Stability: Perform TGA/DSC to determine decomposition temperature (>200°C suggests suitability for formulation) .
Methodological Challenges and Solutions
Q. How to synthesize derivatives for structure-activity relationship (SAR) studies while maintaining regioselectivity?
- Solution:
- Protecting Groups: Use tert-butoxycarbonyl (Boc) for indole NH during alkylation .
- Microwave-Assisted Synthesis: Reduce reaction time (e.g., 30 min vs. 8h) to minimize side products .
Q. How to address contradictory crystallography data for the Z-configuration of the thiazolidinone-ylidene moiety?
- Solution:
Q. How to optimize the compound’s selectivity for specific biological targets (e.g., kinases vs. GPCRs)?
- Solution:
- Competitive Binding Assays: Use radiolabeled ligands (e.g., ³H-ATP) to quantify displacement in kinase panels .
- Proteome Profiling: Apply affinity-based chemoproteomics to map off-target interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
